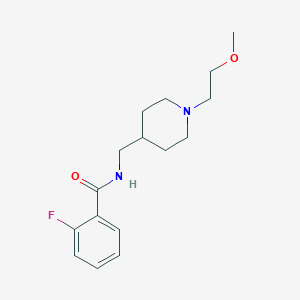

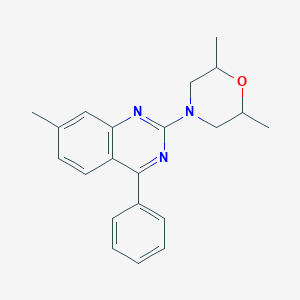

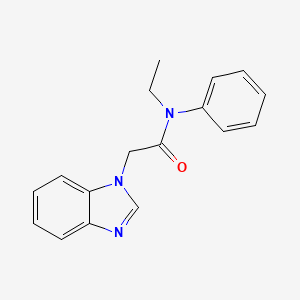

![molecular formula C24H24O4 B2463635 1-(3-{3-[4-(Benzyloxy)phénoxy]propoxy}phényl)-1-éthanone CAS No. 937602-09-0](/img/structure/B2463635.png)

1-(3-{3-[4-(Benzyloxy)phénoxy]propoxy}phényl)-1-éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is a chemical compound with the CAS Number: 937602-09-0 . It has a molecular weight of 376.45 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H24O4/c1-19(25)21-9-5-10-24(17-21)27-16-6-15-26-22-11-13-23(14-12-22)28-18-20-7-3-2-4-8-20/h2-5,7-14,17H,6,15-16,18H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

The compound has a melting point range of 94 - 96 degrees Celsius . It is solid in its physical form .Applications De Recherche Scientifique

a. Agents anti-inflammatoires : Les caractéristiques structurelles du composé en font un candidat intéressant pour le développement de médicaments anti-inflammatoires. En modifiant des groupes fonctionnels spécifiques, les scientifiques peuvent créer des dérivés qui ciblent sélectivement les voies de l’inflammation, ce qui pourrait atténuer des affections telles que l’arthrite, l’asthme et les maladies auto-immunes.

b. Composés anticancéreux : Les chercheurs étudient les dérivés du 1-(3-{3-[4-(benzyloxy)phénoxy]propoxy}phényl)-1-éthanone comme agents anticancéreux potentiels. Ces dérivés peuvent inhiber la croissance tumorale, induire l’apoptose ou interférer avec les voies de signalisation des cellules cancéreuses. Leur structure unique offre des possibilités de thérapies ciblées.

Agrochimiques et lutte antiparasitaire

Les dérivés du this compound peuvent trouver des applications dans les agrochimiques :

a. Herbicides : Les chercheurs explorent son potentiel en tant qu’agent herbicide. En concevant des dérivés qui ciblent sélectivement des enzymes ou des voies végétales spécifiques, ils visent à développer des herbicides efficaces et respectueux de l’environnement.

b. Insecticides : La structure du composé peut inspirer des agents insecticides. Une conception rationnelle et des bioessais peuvent guider le développement de composés qui perturbent les systèmes nerveux ou les processus métaboliques des insectes.

En résumé, le this compound est prometteur dans des domaines divers, de la découverte de médicaments à la science des matériaux. Sa structure unique invite à une exploration et une innovation plus poussées dans la recherche scientifique . Si vous avez des questions spécifiques ou si vous avez besoin de plus d’informations, n’hésitez pas à demander ! 😊

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound has been suggested to bind to the hinge region of the atp binding site of egfr kinase .

Mode of Action

This interaction could potentially alter the conformation or activity of the target protein .

Biochemical Pathways

If the compound indeed targets egfr kinase, it could potentially affect pathways related to cell proliferation and survival, as egfr is known to play a crucial role in these processes .

Pharmacokinetics

Factors such as the compound’s molecular weight (37645 ) and its potential interactions with biological membranes could influence its bioavailability.

Result of Action

If the compound indeed targets egfr kinase, it could potentially inhibit the kinase activity, leading to decreased cell proliferation and survival .

Analyse Biochimique

Biochemical Properties

It is known that benzylic compounds, such as this one, can undergo free radical reactions . These reactions can involve enzymes, proteins, and other biomolecules, leading to various biochemical transformations .

Molecular Mechanism

The molecular mechanism of action of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-[3-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O4/c1-19(25)21-9-5-10-24(17-21)27-16-6-15-26-22-11-13-23(14-12-22)28-18-20-7-3-2-4-8-20/h2-5,7-14,17H,6,15-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBMFXXUQRGTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

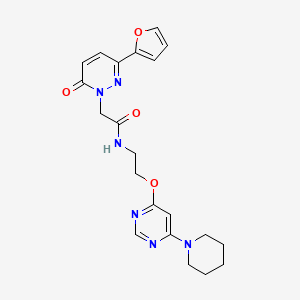

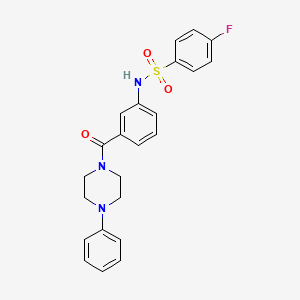

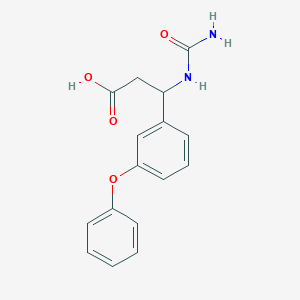

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)

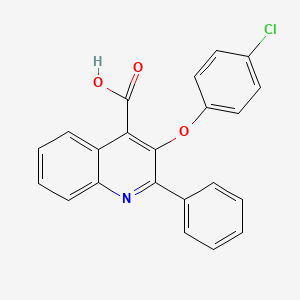

![8-Methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)